molecular formula C15H10BrN B1270115 2-(4-Bromophenyl)quinoline CAS No. 24641-31-4

2-(4-Bromophenyl)quinoline

Cat. No. B1270115
CAS RN: 24641-31-4
M. Wt: 284.15 g/mol
InChI Key: SEVBQRQACXXUJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)quinoline derivatives involves several key methods. One such approach includes the Buchwald–Hartwig amination to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines. This method yields products at 60–88% efficiency, demonstrating the effectiveness of the Buchwald–Hartwig amination in producing 2-(4-Bromophenyl)quinoline derivatives (Bonacorso et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)quinoline derivatives has been extensively characterized through various techniques, including 1H NMR, 2D-COSY NMR, MS, IR, UV–vis, X-ray techniques, and elemental analysis. For example, the organic salt 2-((4-bromophenyl)amino)pyrido[1,2-a]quinoxalin-11-ium bromide (BAPQ) showcases the ionic nature of the compound with bromide as a counterion, indicating the detailed molecular structure and the ionic characteristics of such derivatives (Faizi et al., 2018).

Chemical Reactions and Properties

2-(4-Bromophenyl)quinoline and its derivatives participate in various chemical reactions, displaying a range of properties. For instance, the Sonogashira cross-coupling reaction has been employed to synthesize novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines, demonstrating the compounds' versatility in chemical synthesis (Rodrigues et al., 2019).

Physical Properties Analysis

The physical properties of 2-(4-Bromophenyl)quinoline derivatives are influenced by their molecular structure. For instance, photophysical analyses of certain derivatives indicate intraligand and charge-transfer type transitions, which align with the aromatic structures of the heterocycle moieties (Bonacorso et al., 2018).

Chemical Properties Analysis

2-(4-Bromophenyl)quinoline derivatives exhibit various chemical properties, such as strong interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions. This illustrates the compounds' potential for biomolecular binding and interaction, making them of interest in areas such as drug design and molecular biology (Bonacorso et al., 2018).

Scientific Research Applications

Microwave-Assisted Synthesis of Substituted Anilides of Quinaldic Acid

A study by Bobál et al. (2012) demonstrates the microwave-assisted synthesis of substituted anilides of quinoline-2-carboxylic acid, including N-(4-bromophenyl)quinoline-2-carboxamide (Bobál et al., 2012). This innovative approach utilizes microwave irradiation for efficient synthesis.

Chiral Pd-Catalyzed Enantioselective Syntheses

Kitagawa (2021) discusses the catalytic enantioselective syntheses of N-C axially chiral compounds, including N-C axially chiral quinoline-4-one derivatives (Kitagawa, 2021). These compounds have applications in asymmetric reactions.

Synthesis and Biomolecular Binding Properties

A study by Bonacorso et al. (2018) focuses on the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, using a process involving 4-bromophenyl rings (Bonacorso et al., 2018). These compounds exhibit strong interactions with ct-DNA, suggesting potential applications in biomolecular studies.

TMSBr-Promoted Cascade Cyclization

Jin et al. (2019) report on the synthesis of 4-bromo quinolines using TMSBr as an acid promoter (Jin et al., 2019). These quinolines can further undergo coupling reactions, indicating their utility in synthesizing diverse compounds.

Synthesis and Crystal Structure

Xiang (2009) presents the synthesis and crystal structure analysis of a quinoline derivative with a 2-bromophenyl ring (Xiang, 2009). The study reveals the molecular conformation and potential for π-π interactions, which are important in material sciences and crystallography.

Liquid Crystal Properties

Rodrigues et al. (2019) discuss the synthesis of quinoline derivatives with potential as liquid crystals (Rodrigues et al., 2019). These compounds, derived from 4-bromophenyl rings, demonstrate nematic liquid crystal properties, useful in materials science.

Organic Salt Synthesis via Oxidative Cyclization

Faizi et al. (2018) describe the synthesis of an organic salt containing a 4-bromophenyl quinoline structure (Faizi et al., 2018). This compound demonstrates potential in pharmacology and organic chemistry.

Azoimine Quinoline Derivatives

Douadi et al. (2020) investigate azoimine quinoline derivatives, including those with 4-bromophenyl structures (Douadi et al., 2020). These compounds show antioxidant, anti-inflammatory, and antimicrobial activities, making them of interest in medicinal chemistry.

Synthesis and Photoluminescent Properties

Li et al. (2011) explore the synthesis of quinoline derivatives with bromophenyl groups, focusing on their photoluminescent properties (Li et al., 2011). Such properties are significant in the development of organic light-emitting diodes.

Quinoline in Cancer Drug Discovery

Solomon & Lee (2011) review the role of quinoline compounds, including those with bromophenyl groups, in cancer drug discovery (Solomon & Lee, 2011). Quinoline's structural versatility makes it suitable for generating diverse anticancer derivatives.

Safety And Hazards

The safety information available indicates that exposure to “2-(4-Bromophenyl)quinoline” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Quinoline and its derivatives, including “2-(4-Bromophenyl)quinoline”, have been shown to have a wide range of applications in medicinal chemistry research and other areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Relevant Papers

The relevant papers retrieved include a study on the design and synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide derivatives . Further analysis of these papers would provide more detailed information on the properties and potential applications of “2-(4-Bromophenyl)quinoline”.

properties

IUPAC Name

2-(4-bromophenyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVBQRQACXXUJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363033
Record name 2-(4-bromophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)quinoline

CAS RN

24641-31-4
Record name 2-(4-bromophenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolving 5.0 g (25 mmol) of 4-bromoacetophenone and 5.0 g (25 mmol) of 2-aminobenzophenon into 50 milliliter of ethanol, adding 3.1 g of sodium hydroxide, the resultant suspension was refluxed under heating for 7 hours. After completion of the reaction, separation with filtration was carried out and resultant crystals were washed with water and ethanol, thereby obtaining 5.56 g of 2-(4-bromo-phenyl)-quinoline (yield: 61%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
HM Abd El-Lateef, AA Elmaaty, LMA Abdel Ghany… - ACS …, 2023 - ACS Publications
Microbial DNA gyrase is regarded as an outstanding microbial target. Hence, 15 new quinoline derivatives (5–14) were designed and synthesized. The antimicrobial activity of the …
Number of citations: 4 pubs.acs.org
R Hamdy, SA Elseginy, NI Ziedan, AT Jones… - Molecules, 2019 - mdpi.com
The Bcl-2 protein has been studied as an anticancer drug target in recent years, due to its gatekeeper role in resisting programmed cancer cell death (apoptosis), and the design of BH3 …
Number of citations: 35 www.mdpi.com
IA Kotlova, FA Kolokolov, VV Dotsenko… - Russian Journal of …, 2019 - Springer
New complex compounds LnL 3 ·nH 2 O (n = 5–10) have been synthesized on the basis of Eu 3+ , Gd 3+ , and Tb 3+ salts and quinoline-4-carboxylic acid derivatives obtained via the …
Number of citations: 7 link.springer.com
MAS Abdelwahid, T Elsaman, MS Mohamed… - Journal of …, 2019 - hindawi.com
Leishmaniasis is a fatal neglected parasitic disease caused by protozoa of the genus Leishmania and transmitted to humans by different species of phlebotomine sandflies. The disease …
Number of citations: 18 www.hindawi.com
ESH El Ashry, ES Ramadan… - Synthetic …, 2005 - Taylor & Francis
Microwave irradiation has been used for a rapid and efficient synthesis of quinoline‐4‐carboxylic acids 5a–g and 1,2,3,4‐tetrahydroacridine‐9‐carboxylic acid (6) from the reaction of …
Number of citations: 53 www.tandfonline.com
WJ Xu, SJ Liu, XY Zhao, S Sun, S Cheng… - … A European Journal, 2010 - Wiley Online Library
A novel cationic Ir III complex [Ir(Bpq) 2 (CzbpyCz)]PF 6 (Bpq=2‐[4‐(dimesitylboryl)phenyl]quinoline, CzbpyCz = 5,5′‐bis(9‐hexyl‐9H‐carbazol‐3‐yl)‐2,2′‐bipyridine) containing both …
K Metwally, A Khalil, H Pratsinis… - Archiv der …, 2010 - Wiley Online Library
As part of our ongoing research effort to develop new antimitotic agents based on the recently reported pyrimido[4,5‐c]quinoline‐1(2H)‐one ring skeleton, we were interested in …
Number of citations: 7 onlinelibrary.wiley.com
JT Madak, CR Cuthbertson, Y Miyata… - Journal of medicinal …, 2018 - ACS Publications
We pursued a structure-guided approach toward the development of improved dihydroorotate dehydrogenase (DHODH) inhibitors with the goal of forming new interactions between …
Number of citations: 46 pubs.acs.org
A Anjali, PM Imran, NSP Bhuvanesh… - Macromolecular …, 2022 - Wiley Online Library
This study investigates the influence of aryl and ethynyl linkers as well the effect of various pi‐end‐groups on the performance of the quinoline‐based organic field‐effect transistors. A …
Number of citations: 3 onlinelibrary.wiley.com
A Dorababu - ChemistrySelect, 2020 - Wiley Online Library
Quinoline has been a most essential pharmacophore, derivatization of which led to enticing pharmacological properties. Quinoline is responsible for a wide range of biological …

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